molecular formula C31H40F3N5O9 B12465351 (D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate

Cat. No.: B12465351
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-IIKZURRYSA-N
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Description

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate is a synthetic peptide that mimics the structure and function of natural enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This compound is specifically designed to interact with delta-opioid receptors, providing potential therapeutic benefits in pain management and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS processes are employed to increase yield and purity. Advanced purification techniques, including preparative HPLC, are used to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate exerts its effects by binding to delta-opioid receptors in the nervous system. This interaction activates intracellular signaling pathways that modulate pain perception and emotional responses. Key molecular targets include:

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24-;/m1./s1

InChI Key

HUSIGOZNABTMKR-IIKZURRYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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